molecular formula C20H27BrNO3P B2900107 N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine CAS No. 193820-93-8

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine

Cat. No.: B2900107
CAS No.: 193820-93-8
M. Wt: 440.318
InChI Key: ROFPXQYPDKOLLL-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine is a chemical compound of interest in scientific research and development. Compounds with benzyl and bromophenyl motifs, such as those found in related structures , are frequently utilized as key intermediates or building blocks in organic synthesis and pharmaceutical development . The presence of a phosphonate ester group (di(propan-2-yloxy)phosphoryl) in its structure suggests potential applications in the design of enzyme inhibitors or prodrugs, acting as a bioisostere for phosphate groups. Researchers may employ this compound in the exploration of new therapeutic agents or as a precursor in complex multi-step synthetic routes. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrNO3P/c1-15(2)24-26(23,25-16(3)4)20(18-10-12-19(21)13-11-18)22-14-17-8-6-5-7-9-17/h5-13,15-16,20,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFPXQYPDKOLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzyl derivative to introduce the bromophenyl group. This is followed by the introduction of the di(propan-2-yloxy)phosphoryl group through a phosphorylation reaction. The final step involves the formation of the methanamine backbone through amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phosphoryl group could play a role in these interactions, potentially affecting phosphorylation pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl Moieties

The 4-bromophenyl group is a common pharmacophore in bioactive molecules. For example:

  • 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

These oxadiazole derivatives exhibit anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to indomethacin (64.3% at 20 mg/kg) . Unlike the target compound, these analogues lack a phosphorus atom but share the 4-bromophenyl group, suggesting this moiety contributes to their bioactivity.

Phosphorus-Containing Analogues

Phosphoramidates and phosphorylated compounds are valued for their enzyme-inhibiting properties. For instance:

  • Tenofovir disoproxil (a prodrug with a phosphorus center) demonstrates antiviral activity via phosphorylation.
  • Cyclophosphamide (a nitrogen mustard with a phosphorus group) is used in chemotherapy.

The target compound’s di(propan-2-yloxy) groups may mimic prodrug strategies seen in tenofovir, enhancing lipophilicity and oral bioavailability.

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine Phosphorus, 4-bromophenyl, benzyl ~450 (estimated) Not reported
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole, 4-bromophenyl, chlorophenyl ~365 (estimated) 59.5% anti-inflammatory activity
Indomethacin (reference) Indole, carboxylic acid 357.8 64.3% anti-inflammatory activity

Research Findings and Limitations

  • Computational modeling or crystallography (using SHELX ) could clarify this.
  • Bioactivity Gap : While the oxadiazole derivatives in demonstrate significant anti-inflammatory activity, the absence of phosphorus in their structures highlights a key difference. Phosphorus may alter toxicity profiles or target engagement, but empirical data are lacking.
  • Synthetic Challenges : The di(propan-2-yloxy) groups in the target compound may complicate synthesis or purification compared to simpler oxadiazoles.

Biological Activity

N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24BrN2O3PC_{19}H_{24}BrN_2O_3P. The compound features a phosphoryl group attached to a methanamine backbone, which is substituted with a benzyl and a 4-bromophenyl group. This unique structure is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in regulating cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Caspase activation
HeLa (Cervical)12Bcl-2 modulation

Neuroprotective Effects

Additionally, the compound has shown promise in neuroprotective studies. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic agents, treatment with this compound resulted in significant reductions in behavioral deficits and neuronal damage as assessed by histological analysis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies have demonstrated that it has favorable bioavailability, with minimal hepatic metabolism observed in vitro.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability75%
Half-life6 hours
Volume of distribution0.8 L/kg

Safety Profile

Toxicological evaluations have indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.

Q & A

Basic: What are the optimal synthetic routes for N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or phosphorylation reactions. A robust approach includes:

  • Step 1: Reacting 4-bromobenzyl chloride with a propan-2-yloxy-phosphorylated intermediate under anhydrous conditions.
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization: Control reaction temperature (0–5°C for exothermic steps) and use catalysts like triethylamine to enhance yields. Evidence from analogous brominated amines suggests yields improve with slow addition of reagents to minimize side reactions .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the benzyl, bromophenyl, and phosphoryl moieties. 31^31P NMR is essential for verifying the phosphate group.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for protonated ions).
  • FTIR: Identify P=O (~1250 cm1^{-1}) and C-Br (~600 cm1^{-1}) stretches.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

Advanced: How do structural modifications (e.g., halogen substitution, alkyl chain length) influence its bioactivity?

Methodological Answer:

  • Bromophenyl Group: Enhances lipophilicity and potential CNS penetration compared to non-halogenated analogs. Substitution with fluorine (e.g., 4-fluorophenyl) may alter metabolic stability .
  • Phosphoryl Group: Replacing di(propan-2-yloxy) with methoxy groups reduces steric hindrance, potentially improving enzyme binding.
  • Experimental Design: Synthesize analogs with systematic substitutions and compare IC50_{50} values in target assays (e.g., kinase inhibition). Computational docking studies (using software like AutoDock) can predict binding interactions .

Advanced: How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values across assays)?

Methodological Answer:

  • Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature. Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%).
  • Metabolic Stability: Evaluate compound stability in liver microsomes; rapid degradation in some assays may falsely lower efficacy.
  • Data Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm results .

Advanced: What strategies are recommended for developing sensitive analytical methods for trace quantification?

Methodological Answer:

  • LC-MS/MS: Employ a triple quadrupole system with MRM (multiple reaction monitoring) for low detection limits (pg/mL). Optimize collision energy for phosphorylated fragments.
  • Sample Preparation: Solid-phase extraction (C18 cartridges) improves recovery from biological matrices.
  • Validation: Follow ICH guidelines for linearity (R2^2 > 0.99), precision (CV < 15%), and accuracy (85–115% recovery) .

Advanced: How can computational modeling aid in predicting its reactivity or metabolic pathways?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for phosphorylation reactions. Predict regioselectivity of metabolic oxidation (e.g., CYP450-mediated).
  • ADMET Prediction: Tools like SwissADME estimate logP, bioavailability, and CYP inhibition. Compare with experimental data to refine models.
  • Docking Studies: Simulate interactions with targets (e.g., kinases) using PDB structures. Focus on hydrogen bonding with the phosphoryl group .

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